molecular formula C12H9N3O B3045039 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016494-31-7

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3045039
CAS No.: 1016494-31-7
M. Wt: 211.22 g/mol
InChI Key: VYISJPAVHRPXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a naphthalen-1-yl group at position 5 and an amine group at position 2. The naphthalene moiety imparts significant aromatic bulk and lipophilicity, influencing its physicochemical and biological properties.

Properties

IUPAC Name

5-naphthalen-1-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYISJPAVHRPXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602686
Record name 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016494-31-7
Record name 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of naphthalene-1-carboxylic acid hydrazide with a suitable reagent like phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a naphthalene moiety attached to a 1,3,4-oxadiazole ring and has a molecular formula of C13H11N3OC_{13}H_{11}N_3O with a molecular weight of 225.25 g/mol. The oxadiazole ring is known for its diverse chemical properties and biological activities, making derivatives like this compound of significant interest in medicinal chemistry.

Scientific Research Applications

Anticancer Properties:

  • Derivatives like 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine exhibit potential anticancer properties because they can inhibit specific targets such as vascular endothelial growth factor receptor 2 (VEGFR-2).
  • Various 5-aryl-2-amino-1,3,4-oxadiazoles can be synthesized using the cyclization of semi carbazides, which are prepared by the acylation of a given hydrazide with an appropriate isocyanate .
  • 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine can form hydrogen bonds and hydrophobic interactions with various biological macromolecules, such as interacting with amino acid residues in target proteins like VEGFR-2.

Antimicrobial and Anti-inflammatory Effects:

  • Compounds containing the 1,3,4-oxadiazole structure have been studied extensively for their biological activities, including potential antimicrobial and anti-inflammatory effects.

VEGFR-2 Inhibitors:

  • Some 1,3,4-oxadiazole-naphthalene hybrids were designed and synthesized as VEGFR-2 inhibitors .

** structural similarities and biological activities**

Compound NameStructural FeaturesBiological Activity
5-(Phenyl)-1,3,4-Oxadiazol-2-AminePhenyl group instead of naphthaleneAntimicrobial activity
5-(Thiazolyl)-1,3,4-Oxadiazol-2-AmineThiazole ring substitutionAnticancer properties
5-(Benzothiazolyl)-1,3,4-Oxadiazol-2-AmineBenzothiazole moietyAntioxidant effects

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine with structurally analogous compounds:

Compound Name Substituent (Position 5) Molecular Weight (g/mol) LogP* Key Structural Features
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine Naphthalen-1-yl 211.22 ~3.1 Bulky aromatic group, high lipophilicity
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl 161.17 ~1.8 Planar aromatic ring, moderate lipophilicity
5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine Thiophen-2-yl 167.20 ~1.5 Electron-rich sulfur heterocycle
5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine CF3 151.05 ~1.2 Strong electron-withdrawing group
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine Naphthalen-2-yl 211.22 ~3.1 Positional isomer (2-yl vs. 1-yl substitution)

*LogP values estimated based on substituent contributions.

Key Observations:

  • Naphthalen-1-yl vs. Phenyl: The naphthalene group increases molecular weight and lipophilicity (LogP ~3.1 vs.
  • Positional Isomerism (1-yl vs. 2-yl): The naphthalen-1-yl derivative may exhibit distinct steric and electronic interactions compared to the 2-yl isomer due to differences in substituent orientation .
  • Electron-Rich vs. Electron-Deficient Groups: Thiophene and trifluoromethyl substituents alter electronic properties, affecting hydrogen-bonding capacity and enzyme inhibition .

Biological Activity

5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a 1,3,4-oxadiazole ring, which is known for its pharmacological significance. The oxadiazole ring is a key structural element that contributes to the compound's biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5aHepG-2 (Liver Cancer)35.58EGFR inhibition
9bHCT-116 (Colon Cancer)10.00Apoptotic signaling pathways
10cMCF-7 (Breast Cancer)2.86Induces apoptosis

The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. For instance, derivatives have demonstrated IC50 values ranging from nanomolar to low micromolar concentrations against various cancer cell lines, indicating their potency as anticancer agents .

2. Antioxidant Activity

Oxadiazole compounds are also noted for their antioxidant properties. Studies have utilized assays such as CUPRAC (cupric acid-reducing antioxidant capacity) to evaluate the free radical scavenging ability of these compounds.

Table 2: Antioxidant Activity Assay Results

CompoundCUPRAC Value (µM)Free Radical Scavenging Activity
5-(Naphthalen-1-yl)-1,3,4-Oxadiazol-2-amineHighSignificant

The antioxidant activity is attributed to the ability of the oxadiazole ring to donate electrons and neutralize free radicals, which may contribute to its anticancer effects by reducing oxidative stress within cells .

3. Enzyme Inhibition

Enzyme inhibition studies have shown that oxadiazole derivatives can act as effective inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer’s.

Table 3: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
Benzoxazole-Oxadiazole AnaloguesAChE5.80 ± 2.18
Benzoxazole-Oxadiazole AnaloguesBuChE7.20 ± 2.30

These findings suggest that compounds like 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine may have therapeutic potential beyond oncology, extending into neuropharmacology .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of oxadiazoles and evaluated their biological activities:

  • Anticancer Studies : A series of new oxadiazole derivatives were synthesized and tested against colorectal carcinoma HCT-116 and hepatocellular carcinoma HepG-2 cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and enzyme activity.
  • Safety Profiles : Safety assessments using normal cell lines indicate that many oxadiazole derivatives exhibit lower toxicity compared to standard chemotherapeutics like doxorubicin.

Q & A

Q. What are the standard synthetic protocols for 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of hydrazine-carboxamide intermediates. For example, heating 2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide in ethanol with NaOH and I₂ in KI under reflux yields 5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-amine derivatives . Optimization studies suggest that solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., iodine vs. POCl₃) significantly affect yields (45–78%) . Characterization via FT-IR, NMR, and mass spectrometry is critical to confirm purity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, as demonstrated for related 1,3,4-oxadiazole derivatives, which form hydrogen-bonded networks (N–H⋯N interactions) influencing packing and stability . Complementary techniques include:

  • FT-IR : Confirms NH stretching (3200–3300 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and oxadiazole carbons (δ 155–165 ppm) are diagnostic .

Q. What are the foundational biological screening assays for evaluating its bioactivity?

Initial screening often employs in vitro assays such as:

  • DPPH radical scavenging : Measures antioxidant potential (IC₅₀ values typically 20–50 µM) .
  • One-dose anticancer assays (e.g., NCI-60 cell lines): Identifies preliminary cytotoxicity (reported GI₅₀ values <10 µM for some derivatives) .
    Dose-response studies (e.g., MTT assay) and selectivity indices (normal vs. cancer cells) are recommended for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies often arise from assay specificity (e.g., DPPH vs. ABTS for antioxidants) or cellular context (e.g., p53 status in cancer cells). A systematic approach includes:

  • Dose-response curves : Confirm activity thresholds and Hill slopes for mechanism insights .
  • Theoretical frameworks : Link bioactivity to electronic properties (e.g., HOMO-LUMO gaps via DFT) or steric effects of naphthalene substituents .
  • Multi-parametric analysis : Use principal component analysis (PCA) to correlate structural features with activity trends .

Q. What experimental designs optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Factorial design (e.g., 2³ full factorial) can systematically evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst type.
  • Responses : Yield, purity, reaction time.
    For example, POCl₃-mediated cyclization at 90°C in DMF maximizes yields (75–80%) compared to iodine in ethanol (50–55%) . Advanced designs (e.g., Box-Behnken) further refine conditions for scale-up .

Q. How do computational methods enhance SAR understanding of 1,3,4-oxadiazole derivatives?

  • Molecular docking : Predict binding modes to targets like topoisomerase II or antioxidant enzymes (e.g., glutathione peroxidase) .
  • MD simulations : Assess stability of ligand-target complexes (RMSD <2 Å over 100 ns) .
  • QSAR models : Use descriptors like logP, polar surface area, and naphthalene substituent position to predict bioactivity .

Q. What strategies address low reproducibility in crystallographic data for oxadiazole derivatives?

  • Crystal engineering : Use hydrogen-bond acceptors (e.g., pyridine) in co-crystallization to stabilize packing .
  • High-throughput screening : Test multiple solvents (e.g., DMSO/water mixtures) for optimal crystal growth .
  • Synchrotron radiation : Improves resolution for weakly diffracting crystals .

Q. How can theoretical frameworks guide mechanistic studies of its antioxidant activity?

Link experimental data (e.g., IC₅₀) to theoretical parameters:

  • DFT calculations : Relate O–H bond dissociation energy (BDE) and ionization potential (IP) to radical scavenging efficiency .
  • Electron transfer (ET) vs. hydrogen atom transfer (HAT) : Dominant mechanisms can be inferred from solvent effects (e.g., polar vs. nonpolar) .

Q. What advanced methodologies validate the compound’s toxicity profile in preclinical research?

  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .
  • In vitro organoid models : Human liver or kidney organoids provide tissue-specific toxicity data .
  • ADMET profiling : Measure plasma protein binding (>90% suggests limited bioavailability) and CYP450 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.